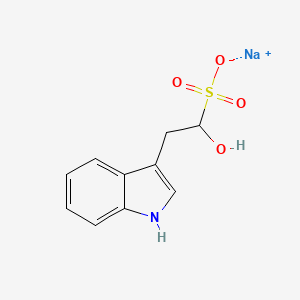

3-Indole-3-acetaldehyde sodium bisulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-hydroxy-2-(1H-indol-3-yl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKPCRCESPDDQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036176 | |

| Record name | Indole-3-acetaldehyde-sodium bisulfite addition compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20095-27-6 | |

| Record name | Indole-3-acetaldehyde-sodium bisulfite addition compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetaldehyde sodium bisulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Indole-3-acetaldehyde Sodium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indole-3-acetaldehyde (IAAld) is a reactive and unstable intermediate in the biosynthesis of the crucial plant hormone indole-3-acetic acid (IAA)[1][2]. Its inherent instability poses significant challenges for its direct analysis. The formation of a stable, crystalline sodium bisulfite adduct, 3-Indole-3-acetaldehyde sodium bisulfite, provides a practical solution for its isolation, purification, and characterization[3][4][5]. This guide offers a comprehensive technical overview of the methodologies employed to elucidate and confirm the structure of this important adduct. We will delve into the causal relationships behind experimental choices and present detailed protocols for key analytical techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Significance of Stabilizing a Transient Intermediate

Indole-3-acetaldehyde holds a pivotal position in several tryptophan-dependent pathways of auxin biosynthesis[1]. However, its aldehyde functional group makes it highly susceptible to oxidation and other reactions, complicating efforts to study its role in metabolic pathways. The strategic use of sodium bisulfite to form a reversible adduct is a classic chemical technique that effectively "traps" the aldehyde, allowing for its isolation and subsequent analysis[6][7]. This adduct, this compound, is a white crystalline solid that is soluble in water and ethanol[8][9]. Understanding its structure is paramount to confirming the identity of the original aldehyde and ensuring the integrity of downstream research.

The formation of the adduct is a nucleophilic addition reaction where the bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, creating a stable α-hydroxysulfonic acid salt[6][7]. This reaction is reversible, and the free aldehyde can be regenerated by treating the adduct with a mild base, such as a sodium carbonate solution[3].

Synthesis and Isolation of the Sodium Bisulfite Adduct

The synthesis of this compound is typically achieved by reacting 3-Indole-3-acetaldehyde with sodium sulfite in a suitable solvent, such as acetic acid or other organic solvents[8][9]. The reaction can be facilitated by gentle heating or light irradiation[8][9]. Following the reaction, the adduct is isolated and purified through crystallization, filtration, and drying, yielding a stable crystalline solid[3][8][9].

dot

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. Workup [chem.rochester.edu]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisulfite - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to 3-Indole-3-Acetaldehyde as a Pivotal Intermediate in Tryptophan-Dependent Auxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that orchestrates a vast array of developmental processes. Its biosynthesis is a complex, multi-branched network, with tryptophan serving as the primary precursor. While the indole-3-pyruvic acid (IPA) pathway, directly catalyzed by Tryptophan Aminotransferases (TAA) and YUCCA (YUC) flavin monooxygenases, is now considered the main route for IAA production in plants, other significant pathways utilize 3-indole-3-acetaldehyde (IAAld) as a key intermediate.[1][2][3][4] This guide provides a detailed technical exploration of the IAAld-centric pathways of auxin biosynthesis. We will delve into the enzymatic machinery responsible for the synthesis and conversion of IAAld, present validated experimental protocols for the quantification of this unstable but crucial metabolite, and discuss the broader biological significance of these metabolic routes. This document is intended to serve as a comprehensive resource for researchers investigating auxin metabolism and for professionals engaged in the development of novel plant growth regulators.

The Shifting Paradigm of Auxin Biosynthesis: Situating the Indole-3-Acetaldehyde Pathways

The study of auxin biosynthesis has been a long and intricate journey. For decades, several pathways originating from tryptophan were proposed, often concurrently, creating a complex and sometimes conflicting picture.[3][5] Genetic and biochemical breakthroughs in Arabidopsis thaliana have clarified that a two-step pathway is the primary source of auxin in many developmental contexts:

-

TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and its homologs (TARs) convert L-tryptophan (Trp) to indole-3-pyruvic acid (IPA).[6][7][8]

-

YUCCA (YUC) flavin monooxygenases then catalyze the rate-limiting oxidative decarboxylation of IPA directly to IAA.[2][9][10][11][12]

Crucially, this now well-established TAA/YUC pathway bypasses IAAld. Evidence suggests that indole-3-acetaldehyde is likely not a significant precursor of IAA within this main IPA pathway in plants.[1][4]

However, this does not render IAAld obsolete in the context of auxin biology. IAAld remains a central intermediate in at least two other significant tryptophan-dependent pathways: the "classical" or "alternative" IPA pathway and the tryptamine (TAM) pathway. These pathways may be predominant in certain species, tissues, or under specific physiological conditions, and are particularly relevant in many plant-associated microbes.[13][14][15] This guide will focus on the technical details of these IAAld-dependent routes.

Diagram 1: Overview of Tryptophan-Dependent Auxin Biosynthesis Pathways

Caption: A generalized workflow for the extraction and analysis of the unstable intermediate, Indole-3-acetaldehyde.

Step-by-Step Methodology:

-

Tissue Harvest: Immediately flash-freeze plant material or bacterial pellets in liquid nitrogen to halt all enzymatic activity. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

-

Extraction:

-

Transfer the frozen powder (e.g., 100 mg) to a pre-chilled tube containing an ice-cold extraction solvent. A common solvent is 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.

-

Include an internal standard (e.g., ¹³C₆-IAAld) for accurate quantification.

-

Vortex vigorously and incubate on a shaker at 4°C in the dark for at least 1 hour.

-

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Supernatant Cleanup (Solid-Phase Extraction - SPE):

-

Collect the supernatant.

-

Pass the extract through a conditioned C18 SPE cartridge to remove interfering non-polar compounds.

-

Elute the auxin-containing fraction with a suitable solvent (e.g., 80% methanol).

-

-

Analysis by LC-MS/MS or HPLC-EC:

-

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity. High-performance liquid chromatography with electrochemical detection (HPLC-EC) is another highly sensitive method suitable for detecting indolic compounds. [16][17] * Mobile Phase: A typical gradient elution using acetonitrile and water, both acidified with formic acid, is used to separate the compounds on a C18 column.

-

Detection (LC-MS/MS): Use Multiple Reaction Monitoring (MRM) mode. For IAAld, monitor the parent ion to specific daughter ion transitions.

-

Quantification: Calculate the concentration based on the peak area ratio of the endogenous compound to the stable isotope-labeled internal standard.

-

Enzymatic Assay for Aldehyde Oxidase (AO) Activity

This protocol measures the conversion of IAAld to IAA.

-

Protein Extraction:

-

Homogenize fresh (not frozen) plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 1 mM EDTA, 10 mM dithiothreitol).

-

Centrifuge to remove debris and determine the protein concentration of the supernatant using a Bradford assay.

-

-

Reaction Mixture:

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an acid, such as 1 M HCl, which will precipitate the protein.

-

Product Quantification:

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for IAA formation using HPLC with fluorescence detection or LC-MS/MS as described in section 3.1.

-

Calculate specific activity as nmol of IAA produced per mg of protein per minute.

-

Enzymatic Assay for Tryptophan Aminotransferase (TAA/TAR) Activity

While not directly involved with IAAld, assaying the first step of the IPA pathway is crucial for contextual understanding. This colorimetric method is adapted from Szkop et al. (2012). [18]

-

Protein Extraction: As described for the AO assay.

-

Reaction Mixture:

-

Crude or purified protein extract

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0)

-

L-tryptophan (amino donor)

-

2-oxoglutarate (amino acceptor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

-

Incubation: Incubate at a controlled temperature (e.g., 37°C).

-

Detection of Indole-3-pyruvate (IPyA):

-

Terminate the reaction.

-

Add Salkowski reagent (e.g., 0.5 M FeCl₃ in 35% perchloric acid). This reagent reacts with the indolic pyruvic acid product (IPyA) to form a colored complex. [18] * Measure the absorbance at a specific wavelength (e.g., 530 nm) after a short incubation.

-

-

Quantification: Determine the amount of IPyA formed by comparing the absorbance to a standard curve generated with pure IPyA.

Comparative Data and Enzyme Characteristics

The efficiency and substrate preference of enzymes are critical determinants of metabolic flux through a pathway.

Table 1: Comparative Kinetic Properties of Key Enzymes in Auxin Biosynthesis

| Enzyme | Organism/Source | Substrate | Apparent Kₘ | Reference |

| TAA1/SAV3 | Arabidopsis thaliana | L-Tryptophan | 0.29 mM | [19] |

| L-Tyrosine | 4.96 mM | [19] | ||

| L-Phenylalanine | 9.08 mM | [19] | ||

| Aldehyde Oxidase | Arabidopsis thaliana (sur1 mutant) | Indole-3-aldehyde | Significantly higher activity than WT | [20] |

| AldA (Aldehyde Dehydrogenase) | Pseudomonas syringae | Indole-3-acetaldehyde | (Activity confirmed) | [13] |

Note: Kinetic data for plant AOs with IAAld as a substrate is not widely reported in literature, often activity is described qualitatively or comparatively.

Conclusion and Future Directions

3-indole-3-acetaldehyde occupies a fascinating and historically significant position in our understanding of auxin biosynthesis. While genetic studies in model plants like Arabidopsis have established the TAA/YUC pathway as the primary route to IAA, the pathways proceeding through IAAld remain highly relevant. They represent key auxin production strategies in many bacteria and may play specialized roles in plants that are yet to be fully elucidated. [13][15][21] For researchers and drug development professionals, the enzymes of the IAAld-mediated pathways—particularly aldehyde oxidases and the yet-to-be-discovered plant indole-3-pyruvate decarboxylases—represent potential targets for the development of novel herbicides or plant growth regulators. The technical methodologies outlined in this guide provide a foundation for rigorously investigating these pathways. Future research should focus on identifying the elusive plant IPDC, characterizing the regulation and tissue-specific activity of aldehyde oxidases, and clarifying the physiological conditions under which the IAAld-dependent pathways become significant contributors to the overall auxin pool in plants.

References

-

McClerklin, S. A., et al. (2018). Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. PLOS Pathogens. Available at: [Link]

-

Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences. Available at: [Link]

-

He, W., et al. (2020). Identification of an Arabidopsis Aminotransferase that Facilitates Tryptophan and Auxin Homeostasis. bioRxiv. Available at: [Link]

-

Li, Y., et al. (2022). The genome wide analysis of Tryptophan Aminotransferase Related gene family, and their relationship with related agronomic traits in Brassica napus. Frontiers in Plant Science. Available at: [Link]

-

Wang, S., et al. (2021). Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants. MDPI. Available at: [Link]

-

McClerklin, S. A., et al. (2018). Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. PLOS Pathogens. Available at: [Link]

-

Mano, Y., & Nemoto, K. (2012). The pathway of auxin biosynthesis in plants. Journal of Experimental Botany. Available at: [Link]

-

Cheng, Y., Dai, X., & Zhao, Y. (2006). Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis. Genes & Development. Available at: [Link]

-

Han, H., et al. (2021). The Auxin Biosynthetic TRYPTOPHAN AMINOTRANSFERASE RELATED TaTAR2.1-3A Increases Grain Yield of Wheat. Plant Physiology. Available at: [Link]

-

Tsikou, D., et al. (2018). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. Fungal Genetics and Biology. Available at: [Link]

-

Seo, M., et al. (1998). Higher Activity of an Aldehyde Oxidase in the Auxin-Overproducing superroot1 Mutant of Arabidopsis thaliana. Plant Physiology. Available at: [Link]

-

Liao, C., et al. (2019). The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants. International Journal of Molecular Sciences. Available at: [Link]

-

Shinde, S., et al. (2017). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Taibah University for Science. Available at: [Link]

-

Dršata, J., et al. (2004). Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method. Acta Medica (Hradec Kralove). Available at: [Link]

-

Wang, N., et al. (2018). Detection of l-tryptophan aminotransferase activity using paper chromatography of amino acids. ResearchGate. Available at: [Link]

-

Li, J., et al. (2022). Research progress of aldehyde oxidases in plants. PeerJ. Available at: [Link]

-

Yamamoto, Y., et al. (2007). Auxin Biosynthesis by the YUCCA Genes in Rice. Plant Physiology. Available at: [Link]

-

Fu, J., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. Available at: [Link]

-

Cheng, Y., Dai, X., & Zhao, Y. (2007). Auxin Synthesized by the YUCCA Flavin Monooxygenases Is Essential for Embryogenesis and Leaf Formation in Arabidopsis. The Plant Cell. Available at: [Link]

-

Li, Y., et al. (2022). The genome wide analysis of Tryptophan Aminotransferase Related gene family, and their relationship with related agronomic traits in Brassica napus. Frontiers in Plant Science. Available at: [Link]

-

Eklund, D. M., et al. (2015). Auxin Produced by the Indole-3-Pyruvic Acid Pathway Regulates Development and Gemmae Dormancy in the Liverwort Marchantia polymorpha. The Plant Cell. Available at: [Link]

-

Liu, M., & Olivier, S. L. (2014). HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and tryptophan reaction mixtures. ResearchGate. Available at: [Link]

-

Zhao, Y. (2012). The Tryptophan-Dependent Auxin Biosynthesis Pathway. ResearchGate. Available at: [Link]

-

Sugawara, S., et al. (2009). Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Liu, M., et al. (2014). HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde generated from C. roseus TDC Y348F mutant and tryptophan reaction mixtures. ResearchGate. Available at: [Link]

-

Szkop, M., Sikora, P., & Orzechowski, S. (2012). A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent. Folia Microbiologica. Available at: [Link]

-

Kim, J. I., et al. (2013). Roles of YUCCAs in auxin biosynthesis and drought stress responses in plants. Journal of Experimental Botany. Available at: [Link]

-

Binda, C., & Mattevi, A. (2021). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. MDPI. Available at: [Link]

-

Wang, S., et al. (2019). The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants. ResearchGate. Available at: [Link]

-

Daimon, T., et al. (2019). Identification of an aldehyde oxidase involved in indole-3-acetic acid synthesis in Bombyx mori silk gland. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

Ursache, R., et al. (2014). Tryptophan-dependent auxin biosynthesis is required for HD-ZIP III-mediated xylem patterning. Development. Available at: [Link]

-

Pollmann, S., et al. (2021). Indole-3-acetamide-dependent auxin biosynthesis: A widely distributed way of indole-3-acetic acid production? ResearchGate. Available at: [Link]

-

Mano, Y., & Nemoto, K. (2012). The pathway of auxin biosynthesis in plants. ResearchGate. Available at: [Link]

-

Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Li, J., et al. (2022). Research progress of aldehyde oxidases in plants. PeerJ. Available at: [Link]

-

Młodzińska, E., et al. (2015). Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Zhao, Y., et al. (2001). A Role for Flavin Monooxygenase-Like Enzymes in Auxin Biosynthesis. Science. Available at: [Link]

-

Zhao, Y. (2010). Auxin Biosynthesis and Its Role in Plant Development. Annual Review of Plant Biology. Available at: [Link]

-

Shao, J., et al. (2021). The Distribution of Tryptophan-Dependent Indole-3-Acetic Acid Synthesis Pathways in Bacteria Unraveled by Large-Scale Genomic Analysis. MDPI. Available at: [Link]

-

Fu, S-F., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. Available at: [Link]

-

Soeno, K., Sato, A., & Shimada, Y. (2024). Chemical Biology in the Auxin Biosynthesis Pathway via Indole-3-Pyruvic Acid. JARQ. Available at: [Link]

-

Tao, Y., et al. (2008). Rapid synthesis of auxin via a new tryptophan-dependent pathway is required for shade avoidance in plants. Cell. Available at: [Link]

-

Tyagi, K., et al. (2023). Genomic Survey of Flavin Monooxygenases in Wild and Cultivated Rice Provides Insight into Evolution and Functional Diversities. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. The genome wide analysis of Tryptophan Aminotransferase Related gene family, and their relationship with related agronomic traits in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Auxin Biosynthetic TRYPTOPHAN AMINOTRANSFERASE RELATED TaTAR2.1-3A Increases Grain Yield of Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of YUCCAs in auxin biosynthesis and drought stress responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid synthesis of auxin via a new tryptophan-dependent pathway is required for shade avoidance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Higher Activity of an Aldehyde Oxidase in the Auxin-Overproducing superroot1 Mutant of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Pivotal Intermediate: A Technical Guide to the Discovery and Role of Indole-3-Acetaldehyde in Plant Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetaldehyde (IAAld) stands as a critical, albeit transient, nexus in the intricate web of plant metabolism. Primarily recognized as the penultimate precursor to the principal plant auxin, indole-3-acetic acid (IAA), the discovery and characterization of IAAld have been instrumental in elucidating the multifaceted pathways of tryptophan-dependent auxin biosynthesis. This guide provides an in-depth exploration of the historical context of its discovery, its central role in plant metabolic pathways, the key enzymes governing its synthesis and conversion, and the state-of-the-art analytical techniques required for its detection and quantification. By synthesizing foundational knowledge with contemporary research, this document serves as a comprehensive resource for professionals seeking to understand and manipulate auxin metabolism for applications in agriculture and pharmacology.

A Historical Perspective: Unraveling the Auxin Enigma

The journey to understanding auxin biosynthesis was a central theme in plant physiology throughout the 20th century. Early research in the 1930s correctly hypothesized that tryptophan was a likely precursor to IAA.[1] However, the precise biochemical steps remained elusive for decades. The intermediacy of indole-3-acetaldehyde was first suggested through studies on the metabolism of related indole compounds. A significant breakthrough came from investigations into indole-3-acetaldoxime (IAAld oxime) metabolism in the early 1970s. These studies demonstrated that various plant tissues could convert IAAld oxime to IAA and tryptophol. The formation of tryptophol, the alcohol reduction product of IAAld, strongly indicated that IAAld was an intermediary metabolite.[2] Furthermore, experiments using trapping agents like bisulfite and semicarbazide prevented the formation of IAA, leading to the accumulation of a compound that closely resembled synthetic IAAld, thus providing compelling evidence for its transient existence in the pathway.[2] These pioneering studies, though reliant on indirect evidence, laid the crucial groundwork for the eventual genetic and biochemical dissection of the auxin biosynthetic machinery.

The Crossroads of Auxin Biosynthesis: IAAld-Centric Metabolic Pathways

Indole-3-acetaldehyde is a key convergence point for several tryptophan-dependent IAA biosynthesis pathways. While the relative importance of these pathways can vary between plant species and developmental stages, they all underscore the centrality of IAAld.[3][4]

The primary pathways funneling into IAAld include:

-

The Indole-3-Pyruvic Acid (IPA) Pathway: This is now considered a major route for IAA biosynthesis in plants.[5][6] Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by the TAA/TAR family of aminotransferases. Subsequently, the YUCCA (YUC) family of flavin monooxygenases catalyzes the conversion of IPyA to IAA, a step that was once thought to proceed via IAAld. More recent evidence suggests that in some cases, IPyA can be decarboxylated to IAAld, which is then oxidized to IAA.

-

The Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine (TAM). TAM is then oxidized by an amine oxidase to produce indole-3-acetaldehyde.

-

The Indole-3-Acetaldoxime (IAOx) Pathway: Tryptophan is converted to indole-3-acetaldoxime (IAOx). IAOx can then be metabolized to indole-3-acetonitrile (IAN) or directly to IAAld.[4]

These pathways highlight the metabolic plasticity that plants employ to regulate auxin homeostasis, with IAAld serving as a key regulatory junction.

The Gatekeepers of Auxin Production: Enzymes Metabolizing IAAld

The transient nature of IAAld is due to its rapid enzymatic conversion. Two main classes of enzymes are responsible for its fate, ultimately controlling the flux towards active auxin or other metabolites.

Oxidation to IAA: The Final Step in Auxin Biosynthesis

The oxidation of IAAld to IAA is the final and irreversible step in these biosynthetic pathways and is catalyzed by two types of enzymes:

-

Aldehyde Dehydrogenases (ALDHs): These NAD(P)+-dependent enzymes are found throughout all kingdoms of life and are crucial for detoxifying a wide range of aldehydes.[7] In the context of auxin biosynthesis, specific ALDHs exhibit high affinity for IAAld. In the plant pathogen Pseudomonas syringae, the indole-3-acetaldehyde dehydrogenase AldA is a key virulence factor, highlighting the importance of this conversion.[8] Plant ALDHs are encoded by a large gene superfamily, and their expression is often induced by abiotic stresses such as dehydration and high salinity, suggesting a role in integrating stress responses with developmental regulation through auxin production.[9][10][11]

-

Indole-3-acetaldehyde Oxidase (AO): This enzyme, a molybdoenzyme containing FAD and iron, also catalyzes the oxidation of IAAld to IAA.[12][13] The Arabidopsis aldehyde oxidase 1 (AAO1) has been shown to utilize IAAld as a substrate.[14][15] The activity of these oxidases can be influenced by various factors and they represent another layer of regulation in auxin biosynthesis.[16]

Reduction to Tryptophol: A Metabolic Sidetrack

Indole-3-acetaldehyde can also be reduced to indole-3-ethanol (tryptophol) by indole-3-acetaldehyde reductases.[17] This reaction represents a metabolic diversion from the main auxin biosynthetic pathway. The physiological significance of tryptophol is not as well-defined as that of IAA, but its presence is a strong indicator of IAAld's intermediary role in auxin metabolism.

Technical Protocols: Detection and Quantification of a Fleeting Intermediate

The inherent instability of IAAld presents a significant analytical challenge. Accurate quantification requires meticulous sample handling and sophisticated analytical techniques.

Extraction and Stabilization

Due to its reactive aldehyde group, IAAld is prone to degradation and non-specific binding during extraction. To overcome this, two main strategies are employed:

-

Immediate Derivatization: The aldehyde group can be reacted with a derivatizing agent to form a stable product that can be more easily extracted and analyzed.

-

Reduction to a Stable Form: A common and effective method is the immediate reduction of IAAld to the more stable tryptophol using a reducing agent like sodium borohydride. The resulting tryptophol is then quantified, and its concentration is used to infer the original amount of IAAld.

A Validated LC-MS/MS Protocol for Auxin Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of plant hormones and their metabolites.[18][19]

Step-by-Step Methodology:

-

Plant Tissue Homogenization:

-

Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

-

Extraction:

-

To the frozen powder, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol or a phosphate buffer).

-

For IAAld quantification, the extraction buffer should be supplemented with a reducing agent (e.g., sodium borohydride) to convert IAAld to tryptophol.

-

Include isotopically labeled internal standards for IAA and other target metabolites to correct for extraction losses and matrix effects.[18]

-

Vortex thoroughly and incubate on a shaker at 4°C for at least one hour in the dark.

-

-

Purification:

-

Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) to remove interfering compounds. A C18 or similar reversed-phase sorbent is commonly used.

-

-

LC-MS/MS Analysis:

-

Inject the purified extract into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. Pre-determined precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

Quantitative Insights and Regulatory Control

The endogenous concentration of IAAld in plant tissues is generally very low due to its rapid turnover. While precise quantification remains challenging, the levels of its metabolic products provide insights into the flux through the auxin biosynthetic pathways.

| Enzyme | Substrate | Km (µM) | Organism | Reference |

| Aldehyde Oxidase 1 (AAO1) | Indole-3-acetaldehyde | 39 | Arabidopsis thaliana | [14][15] |

| Indole-3-acetaldehyde Reductase (NADPH-dependent) | Indole-3-acetaldehyde | 73 | Cucumis sativus | [17] |

| Indole-3-acetaldehyde Reductase (NADPH-dependent) | Indole-3-acetaldehyde | 130 | Cucumis sativus | [17] |

| Indole-3-acetaldehyde Reductase (NADH-dependent) | Indole-3-acetaldehyde | 400 | Cucumis sativus | [17] |

Table 1: Kinetic parameters of enzymes involved in indole-3-acetaldehyde metabolism.

The expression of genes encoding ALDHs and AOs is subject to complex regulation by developmental cues, phytohormones, and environmental stresses.[9][11] For instance, the expression of certain ALDH genes is upregulated by abscisic acid (ABA), dehydration, and high salinity, suggesting a mechanism for plants to modulate auxin levels in response to adverse conditions.[20] This transcriptional regulation provides a crucial layer of control over the final step of IAA biosynthesis.

Future Directions and Applications

A deeper understanding of IAAld metabolism holds significant promise for agricultural and pharmaceutical applications.

-

Crop Improvement: Modulating the expression or activity of the enzymes that metabolize IAAld could allow for the fine-tuning of auxin levels in specific tissues and at specific developmental stages, potentially leading to crops with enhanced growth, yield, and stress tolerance.

-

Herbicide Development: The enzymes in the auxin biosynthesis pathway, including those acting on IAAld, represent potential targets for the development of novel and highly specific herbicides.

-

Pharmacology: Given the role of auxin-like molecules in regulating cell growth and differentiation, a detailed understanding of their biosynthesis could inform the development of new therapeutic agents.

The continued development of highly sensitive analytical techniques, coupled with advances in genetics and molecular biology, will undoubtedly shed further light on the intricate regulation and multifaceted roles of indole-3-acetaldehyde in the coming years.

References

-

Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling. (2020). International Journal of Molecular Sciences. [Link]

-

Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics. (2014). Planta. [Link]

-

Auxin Activity: Past, present, and Future. (2014). The Plant Cell. [Link]

-

Auxin Biosynthesis. (2014). The Arabidopsis Book. [Link]

-

Auxin biosynthesis and its role in plant development. (2010). Annual Review of Plant Biology. [Link]

-

Biosynthesis of Auxin. (n.d.). SlideShare. [Link]

-

Steady-state kinetic parameters of AldC with aldehyde substrates. (2018). ResearchGate. [Link]

-

Metabolism of indole-3-acetaldoxime in plants. (1972). Planta. [Link]

-

AAO1 - Indole-3-acetaldehyde oxidase - Arabidopsis thaliana (Mouse-ear cress). (2005). UniProt. [Link]

-

Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000. (2020). Bioscience Reports. [Link]

-

The Aldehyde Dehydrogenase Superfamily in Brassica napus L.: Genome-Wide Identification and Expression Analysis Under Low-Temperature Conditions. (2023). International Journal of Molecular Sciences. [Link]

-

Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. (1976). The Journal of Biological Chemistry. [Link]

-

Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. (2001). Plant Physiology. [Link]

-

The pathway of auxin biosynthesis in plants. (2012). Journal of Experimental Botany. [Link]

-

Comparative genomic analysis of the aldehyde dehydrogenase gene superfamily in Arabidopsis thaliana – searching for the functional key to hypoxia tolerance. (2022). Frontiers in Plant Science. [Link]

-

Detailed expression analysis of selected genes of the aldehyde dehydrogenase (ALDH) gene superfamily in Arabidopsis thaliana. (2006). Plant Molecular Biology. [Link]

-

Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. (2018). PLoS Pathogens. [Link]

-

Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid in Cell-Wall Fraction of Barley {Hordeum vulgare) Seedlings. (1996). Plant and Cell Physiology. [Link]

-

Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. (2018). PLoS Pathogens. [Link]

-

Indole-3-acetaldehyde. (n.d.). Wikipedia. [Link]

-

Indole-3-acetaldehyde oxidase. (n.d.). Wikipedia. [Link]

-

Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. (2024). International Journal of Molecular Sciences. [Link]

-

The development and application of an analytical protocol for the isolation and quantification of indole-3-acetic acid and its derivatives in plant material. (2010). PhD Thesis. [Link]

-

Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. (2021). RSC Advances. [Link]

-

HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde generated from C. roseus TDC Y348F mutant and tryptophan reaction mixtures. (2018). ResearchGate. [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). Plant Physiology. [Link]

-

Research progress of aldehyde oxidases in plants. (2022). PeerJ. [Link]

-

EC 1.2.3.7 - indole-3-acetaldehyde oxidase. (n.d.). IUBMB. [Link]

-

Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence. (2021). Bioscience Reports. [Link]

-

Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. (2024). Frontiers in Plant Science. [Link]

-

New polymeric sorbent for the solid-phase extraction of indole-3-acetic acid from plants followed by liquid chromatography — Fluorescence detector. (2018). Journal of Chromatography A. [Link]

-

HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and tryptophan reaction mixtures. (2018). ResearchGate. [Link]

-

Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. (2020). Bio-protocol. [Link]

Sources

- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of indole-3-acetaldoxime in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. bioone.org [bioone.org]

- 6. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Comparative genomic analysis of the aldehyde dehydrogenase gene superfamily in Arabidopsis thaliana – searching for the functional key to hypoxia tolerance [frontiersin.org]

- 12. Indole-3-acetaldehyde oxidase - Wikipedia [en.wikipedia.org]

- 13. EC 1.2.3.7 [iubmb.qmul.ac.uk]

- 14. uniprot.org [uniprot.org]

- 15. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peerj.com [peerj.com]

- 17. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detailed expression analysis of selected genes of the aldehyde dehydrogenase (ALDH) gene superfamily in Arabidopsis thaliana | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 3-Indole-3-acetaldehyde Sodium Bisulfite (CAS 20095-27-6): Properties, Handling, and Applications in Biosynthesis Research

Executive Summary

3-Indole-3-acetaldehyde (IAAld) is a highly reactive and unstable aldehyde that serves as a pivotal intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), the principal auxin in higher plants.[1] Its inherent instability poses significant challenges for researchers studying the kinetics and mechanisms of auxin metabolism. The 3-Indole-3-acetaldehyde sodium bisulfite adduct (CAS 20095-27-6) provides a practical solution to this problem. This stable, crystalline, and water-soluble compound serves as a reliable precursor, allowing for the controlled, in situ generation of free IAAld for a range of experimental applications. This guide offers an in-depth exploration of the compound's properties, provides validated protocols for its handling and use, details analytical methodologies for its quantification, and discusses its applications in plant science, drug discovery, and neurochemistry.

Chemical & Physical Properties: The Adduct Advantage

The sodium bisulfite adduct is formed by the reversible nucleophilic addition of bisulfite to the aldehyde group of IAAld. This reaction converts the volatile and reactive aldehyde into a stable, non-volatile salt, dramatically increasing its shelf-life and ease of handling.[2] The compound is typically supplied as a white or off-white crystalline solid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20095-27-6 | [4][5][6] |

| Molecular Formula | C₁₀H₉NO · NaHSO₃ (or C₁₀H₁₀NNaO₄S) | [4][5][6] |

| Molecular Weight | 263.25 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Storage Conditions | 2-8°C, desiccated, protected from light | [4][6] |

| Purity Note | Commercial preparations may contain excess sodium bisulfite (≤15%) | [4][6] |

The formation of the bisulfite adduct is a reversible equilibrium. This property is the key to its utility, as the active, free aldehyde can be readily regenerated under mild conditions just prior to its use in an experiment.

The Central Role in Tryptophan-Dependent Auxin Biosynthesis

In plants, the vast majority of IAA is synthesized from L-tryptophan via several redundant but distinct pathways. IAAld is the immediate precursor to IAA in at least two of the most well-characterized routes: the indole-3-pyruvic acid (IPA) and the tryptamine (TAM) pathways.[1]

-

The IPA Pathway: Considered a major route in plants, L-tryptophan is first converted to indole-3-pyruvic acid (IPyA) by tryptophan aminotransferases. IPyA is then decarboxylated to form IAAld.[1]

-

The TAM Pathway: L-tryptophan is decarboxylated to form tryptamine (TAM), which is subsequently deaminated by an amine oxidase to yield IAAld.[1]

In both pathways, the final, critical step is the oxidation of IAAld to the active hormone IAA, a reaction catalyzed by specific NAD-dependent aldehyde dehydrogenases (ALDH) or aldehyde oxidases (AO).[1][7] The availability of the stable IAAld bisulfite adduct has been instrumental in dissecting these pathways, allowing researchers to supply the direct substrate to cell-free extracts or purified enzymes to characterize enzymatic activities and kinetics.[7]

Laboratory Protocols: From Stock to Assay

The trustworthiness of any experiment using IAAld hinges on the proper handling and preparation of the active aldehyde from its stable adduct. Free IAAld is sensitive to light and air and has limited stability in solution.[8] Therefore, it should be prepared fresh from the bisulfite adduct for each experiment.

Protocol 1: Regeneration of Free Indole-3-acetaldehyde (IAAld)

This protocol is designed to generate a fresh solution of free IAAld for immediate use in enzymatic assays or analytical procedures. The principle relies on shifting the equilibrium (Figure 1) to the left by adding a mild base, which reacts with the bisulfite, releasing the free aldehyde.

Materials:

-

This compound (CAS 20095-27-6)

-

Milli-Q or equivalent ultrapure water

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Appropriate buffer for your experiment (e.g., 100 mM potassium phosphate buffer, pH 7.5)

Procedure:

-

Prepare the Adduct Solution: Weigh out the desired amount of the IAAld sodium bisulfite adduct and dissolve it in your experimental buffer to the desired final concentration (e.g., 10 mM). Causality: Dissolving the stable adduct first ensures accurate concentration and homogeneity before initiating the regeneration.

-

Initiate Regeneration: To the adduct solution, add a few drops of 1 M Na₂CO₃ solution. A common practice is to add the base until the pH of the solution is slightly alkaline (pH 8-9), which is sufficient to liberate the aldehyde. For quantitative regeneration, a slight molar excess of base can be used, but for most enzymatic assays, a pH shift is sufficient.

-

Incubation: Allow the solution to stand at room temperature for 5-10 minutes. This provides sufficient time for the equilibrium to shift and for the free IAAld to be released.

-

Immediate Use: The resulting solution contains free, active IAAld and should be used immediately for your experiment. Protect the solution from direct light. Trustworthiness: The instability of free IAAld necessitates its immediate use to ensure that the concentration used in the experiment is accurate and has not degraded.

-

Validation (Optional but Recommended): The concentration of regenerated IAAld can be confirmed spectrophotometrically or by a derivatization-HPLC method if precise quantification is critical.

Protocol 2: Quantification of IAAld and IAA by HPLC-FLD

This protocol provides a framework for separating and quantifying IAAld and its product, IAA, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection, which offers high sensitivity for indole compounds.

Materials & Instrumentation:

-

HPLC system with a gradient pump, autosampler, and fluorescence detector (FLD)

-

C8 or C18 RP-HPLC column (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Acetic Acid in Water, pH ~3.8

-

Mobile Phase B: Acetonitrile

-

Standards of IAAld and IAA for calibration

Procedure:

-

Sample Preparation: Stop enzymatic reactions by acidification (e.g., adding formic acid) or by adding an equal volume of ice-cold acetonitrile to precipitate proteins. Centrifuge to clarify the supernatant.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation λ = 280 nm, Emission λ = 350 nm.[9] Expertise: These wavelengths provide excellent sensitivity for the indole ring common to both IAAld and IAA.

-

Gradient Program:

-

Start with a higher aqueous phase to retain the polar analytes, then ramp up the organic phase to elute them. An example gradient is provided in Table 2.

-

-

Table 2: Example HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 25 | 50 | 50 |

| 30 | 0 | 100 |

| 32 | 80 | 20 |

| 36 | 80 | 20 |

| This program can be adapted from methods used for similar indolic compounds.[9] |

-

Data Analysis: Identify peaks by comparing retention times with pure standards. Quantify by integrating the peak area and comparing it to a standard curve generated from serial dilutions of the standards.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

For complex biological matrices or when very low concentrations are expected, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Procedure:

-

Chromatography: Use similar RP-HPLC conditions as above, often with formic acid instead of acetic acid as the mobile phase modifier, as it is more compatible with mass spectrometry.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This provides two levels of mass filtering, ensuring high specificity.

Table 3: Example LC-MS/MS MRM Parameters (Positive Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Indole-3-acetaldehyde (IAAld) | 160.1 | 130.1 | ~15-20 |

| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | ~15-20 |

| Internal Standard (e.g., D₅-IAA) | 181.1 | 135.1 | ~15-20 |

| Note: The quinolinium ion at m/z 130.1 is a characteristic fragment of the indole-3-ethyl side chain.[10] Collision energies must be optimized for the specific instrument used. |

Applications in Research

Plant Science: Probing Auxin Metabolism

The primary application of the IAAld sodium bisulfite adduct is as a substrate for studying the enzymes that catalyze the final step of auxin biosynthesis. Researchers can use it in in vitro assays with purified enzymes or crude plant extracts to:

-

Characterize Enzyme Kinetics: Determine Km and Vmax values for aldehyde oxidases or dehydrogenases with their native substrate.[11]

-

Identify and Purify Enzymes: Use the conversion of IAAld to IAA as a specific activity marker during protein purification protocols.[12]

-

Screen for Inhibitors: Identify chemical compounds that block the conversion of IAAld to IAA, which could be valuable as research tools or potential herbicides.

Drug Development & Neurochemistry

Beyond plant biology, indole-containing compounds and tryptophan metabolism are of significant interest in mammalian systems. Tryptophan metabolites, including IAAld and IAA, are produced by gut microbiota and can cross the blood-brain barrier, where they may exert neuromodulatory effects.[13]

-

Neuroinflammation: Studies have shown that indole metabolites can modulate neuroinflammatory processes, and altered levels are associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[7][13]

-

Enzyme Inhibition Studies: IAAld has been shown to interact with and inhibit mammalian enzymes, such as tryptophan hydroxylase.[14][15] The stable adduct can be used as a tool to investigate the effects of IAAld on various enzymes involved in neurotransmitter metabolism or other cellular pathways.

-

Precursor for Synthesis: The adduct is listed as a reactant for the preparation of potential neurotransmitter analogs, highlighting its utility in medicinal chemistry and drug discovery programs.[6]

Safety & Handling

This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If inhaled, remove person to fresh air.[3]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.

References

-

Brown, H. M., & Purves, W. K. (1976). Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. Journal of Biological Chemistry, 251(4), 907–913. [Link]

-

Bower, P. J., Brown, H. M., & Purves, W. K. (1978). Cucumber seedling indoleacetaldehyde oxidase. Plant Physiology, 61(1), 107–110. [Link]

-

Miyata, S., Suzuki, Y., Kamisaka, S., & Masuda, Y. (1981). Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid in Cell-Wall Fraction of Barley (Hordeum vulgare) Seedlings. Plant and Cell Physiology, 22(2), 209-217. [Link]

-

Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

-

Barker, L. A., & Boulton, A. A. (1984). Biogenic aldehydes in brain: characteristics of a reaction between rat brain tissue and indole-3-acetaldehyde. Journal of Neurochemistry, 42(1), 257-262. [Link]

-

Solubility of Things. (n.d.). Indole-3-acetaldehyde. Retrieved January 16, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Indole-3-acetaldehyde. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde. Retrieved January 16, 2026, from [Link]

-

Tryptophan Hydroxylase Inhibition by Indole-3-acetaldehyde. (1985). PubMed. [Link]

-

Idris, R., Trifonova, R., Puschenreiter, M., Wenzel, W. W., & Sessitsch, A. (2007). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biochemical Society Transactions, 35(Pt 5), 1547–1549. [Link]

-

Ljung, K., Sandberg, G., & Moritz, T. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 137(3), 1106–1117. [Link]

- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735.

- Mashiguchi, K., Tanaka, K., Sakai, T., Sugawara, S., Kawaide, H., Natsume, M., ... & Kyozuka, J. (2011). The main auxin biosynthesis pathway in rice. Proceedings of the National Academy of Sciences, 108(45), 18512-18517.

-

Shah, A., Mathur, Y., & Hazra, A. B. (2021). Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence. Computational and Structural Biotechnology Journal, 19, 4829–4831. [Link]

-

Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]

-

Mano, J., & Biswas, S. (2022). Research progress of aldehyde oxidases in plants. Plant Physiology and Biochemistry, 179, 11-20. [Link]

-

Wikipedia. (n.d.). Indole-3-acetaldehyde oxidase. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). MRM chromatogram of 16 metabolites optimized by LC-MS/MS. Retrieved January 16, 2026, from [Link]

-

The Good Scents Company. (n.d.). indole acetaldehyde. Retrieved January 16, 2026, from [Link]

-

Undieh, U. A. (2023). Dysfunction of the Gut-Microbiome Brain Axis in Neurodegenerative Disease: Role of Indole and its Metabolites (Master's thesis, Drexel University). [Link]

-

Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. (2023). World Journal of Gastrointestinal Oncology. [Link]

-

The role of gut microbiota-derived metabolites in neuroinflammation. (2023). MedNexus. [Link]

-

Atwood, G., Purbiya, S., Reid, C., Smith, B., Kaur, K., Wicks, D., ... & Vincent-Rocan, J. F. (2022). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC advances, 12(45), 29539-29543. [Link]

-

ChemBK. (n.d.). indole-3-acetaldehyde sodium bisulfite. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Indoleacetaldehyde (HMDB0001190). Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Indole-3-acetaldehyde reductase (NADPH). Retrieved January 16, 2026, from [Link]

-

ChemBK. (n.d.). indole-3-acetaldehyde sodium bisulfite - Introduction. Retrieved January 16, 2026, from [Link]

Sources

- 1. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleacetaldehyde Reductase of Cucumis sativus L: KINETIC PROPERTIES AND ROLE IN AUXIN BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 5. 吲哚-3-乙醛–重亚硫酸钠加成化合物 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research progress of aldehyde oxidases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of NADPH‐specific indole‐3‐acetaldehyde reductase from Cucumis sativus by two‐dimensional native polyacrylamide gel electrophoresis | TU Dresden [fis.tu-dresden.de]

- 14. schd-shimadzu.com [schd-shimadzu.com]

- 15. インドール-3-アセトアルデヒド-亜硫酸ナトリウム付加体 | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility of 3-Indole-3-acetaldehyde Sodium Bisulfite for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of a Versatile Reagent

In the landscape of chemical synthesis and drug discovery, seemingly simple parameters like solubility can often be the gatekeepers of experimental success. 3-Indole-3-acetaldehyde sodium bisulfite, a stabilized form of the highly reactive plant hormone precursor, indole-3-acetaldehyde, is a prime example of a compound whose utility is intrinsically linked to its behavior in solution. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this important reagent. We will delve into not just the "what" and "how" of its solubility, but also the fundamental "why," empowering you to make informed decisions in your experimental design.

The Chemical Nature of this compound: More Than a Simple Salt

3-Indole-3-acetaldehyde is a pivotal intermediate in the biosynthesis of auxin, a critical plant growth hormone. However, its aldehyde functional group renders it inherently unstable and prone to oxidation and polymerization. To overcome this, it is often stabilized as a sodium bisulfite addition compound. This adduct formation is a reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a water-soluble α-hydroxysulfonate.

The equilibrium of this reaction is a crucial concept for anyone working with this compound. The stability of the adduct is pH-dependent; it is favored in neutral to slightly acidic conditions and is readily reversed in basic or strongly acidic solutions to regenerate the free aldehyde. This characteristic is not a limitation but a feature that can be exploited for controlled release of the active aldehyde in a reaction mixture.

Caption: Reversible formation of the sodium bisulfite adduct.

Quantitative Solubility Profile

While precise, officially published quantitative solubility data for this compound is scarce in publicly available literature, we can compile a reliable profile based on qualitative descriptions from chemical suppliers, the known behavior of bisulfite adducts, and data from structurally similar indole derivatives. The formation of the sodium bisulfite adduct significantly increases the aqueous solubility compared to the parent aldehyde, indole-3-acetaldehyde.

Table 1: Solubility of this compound

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Rationale and Commentary |

| Water | Soluble[1] | > 50 | The ionic nature of the sulfonate group imparts high aqueous solubility. Bisulfite adducts are known to be highly water-soluble. |

| Ethanol | Soluble[1] | 10 - 50 | As a polar protic solvent, ethanol can solvate the ionic adduct. The solubility is likely lower than in water. |

| Methanol | Likely Soluble | 10 - 50 | Similar to ethanol, methanol's polarity should allow for dissolution. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | > 50 | DMSO is a powerful polar apathetic solvent capable of dissolving a wide range of polar and ionic compounds. |

| Dimethylformamide (DMF) | Likely Soluble | > 20 | Similar to DMSO, DMF is a polar apathetic solvent that should effectively solvate the adduct. |

| Acetonitrile | Sparingly Soluble | 1 - 10 | Acetonitrile is less polar than the other organic solvents listed and is expected to have lower solvating power for this ionic compound. |

| Acetone | Sparingly to Insoluble | < 1 | Acetone is a relatively non-polar solvent and is unlikely to dissolve the ionic adduct to a significant extent. |

| Dichloromethane (DCM) | Insoluble | < 0.1 | As a non-polar solvent, DCM is not expected to dissolve the ionic adduct. |

| Hexanes/Heptane | Insoluble | < 0.1 | These non-polar hydrocarbon solvents will not dissolve the ionic adduct. |

Disclaimer: The quantitative solubility values are estimations based on chemical principles and data from related compounds. For applications requiring high precision, it is strongly recommended to determine the solubility experimentally using the protocol outlined in this guide.

Factors Influencing Solubility and Stability: A Deeper Dive

Understanding the factors that govern the solubility and stability of this compound is paramount for its effective use.

-

pH: As previously mentioned, pH is the most critical factor. In basic solutions (pH > 8), the equilibrium shifts towards the dissociation of the adduct, releasing the free, and less soluble, indole-3-acetaldehyde. Strongly acidic conditions can also promote dissociation. For maintaining the adduct in its stable, soluble form, a neutral to slightly acidic pH (pH 5-7) is recommended.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be employed to aid in the dissolution of the adduct. However, excessive heat should be avoided as it can potentially accelerate the degradation of the parent indole moiety, especially if the pH is not well-controlled.

-

Solvent Polarity: The high polarity of the sodium sulfonate group dictates that polar solvents are required for dissolution. The solubility will generally follow the trend of solvent polarity: Water > DMSO ≈ DMF > Alcohols > Acetonitrile > Less polar organic solvents.

-

Presence of Other Salts: In highly concentrated salt solutions, the solubility of the adduct may decrease due to the common ion effect and changes in the activity of the solvent.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a solvent of choice.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions by a validated HPLC method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of a modifying acid like formic acid) and UV detection at a wavelength where the indole moiety absorbs (around 280 nm).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample. This concentration represents the equilibrium solubility.

-

Caption: Workflow for the shake-flask solubility determination method.

Practical Recommendations for Handling and Use

-

Storage: Store this compound in a cool, dry, and dark place to prevent degradation. The solid is generally stable.

-

Solution Preparation: When preparing aqueous solutions, use deionized water and ensure the pH is near neutral. For organic solvents, ensure they are of high purity and dry, as water content can affect solubility and stability.

-

In-situ Generation of the Aldehyde: To release the free indole-3-acetaldehyde in a reaction, a solution of the bisulfite adduct can be treated with a mild base such as sodium bicarbonate or sodium carbonate. The aldehyde can then be extracted into an organic solvent if required.

-

Monitoring Reactions: The progress of reactions involving the in-situ generated aldehyde can be monitored by HPLC, observing the disappearance of the adduct peak and the appearance of product peaks.

Conclusion: A Foundation for Successful Research

A thorough understanding of the solubility and stability of this compound is not merely academic; it is a practical necessity for any researcher or developer utilizing this valuable compound. By appreciating the dynamic nature of the bisulfite adduct and the factors that influence its behavior in solution, scientists can design more robust experiments, troubleshoot unexpected outcomes, and ultimately accelerate their research and development efforts. This guide provides a foundational understanding and practical protocols to empower you in your work with this versatile reagent.

References

-

ChemBK. (2024, April 9). indole-3-acetaldehyde sodium bisulfite. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]

Sources

Stability of Indole-3-Acetaldehyde Sodium Bisulfite Adduct: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-3-acetaldehyde sodium bisulfite adduct is a critical intermediate in the synthesis and purification of indole-3-acetaldehyde (IAL), a reactive aldehyde with significant biological relevance. While the formation of this adduct enhances the stability of the otherwise unstable IAL, a thorough understanding of the adduct's own stability profile is paramount for its effective use in research and pharmaceutical development. This guide provides a comprehensive technical overview of the stability of the indole-3-acetaldehyde sodium bisulfite adduct, detailing the chemical principles governing its integrity, potential degradation pathways, and robust methodologies for its assessment. By offering field-proven insights and self-validating experimental protocols, this document serves as an essential resource for scientists working with this compound, ensuring the reliability and reproducibility of their experimental outcomes.

Introduction: The Significance of the Indole-3-Acetaldehyde Sodium Bisulfite Adduct

Indole-3-acetaldehyde (IAL) is a key metabolite in the tryptophan metabolic pathway and a precursor to the phytohormone indole-3-acetic acid (IAA).[1][2] Its high reactivity, however, makes it inherently unstable and challenging to handle and store in its free form. The formation of a sodium bisulfite adduct is a widely employed strategy to stabilize IAL, facilitating its purification and use as a stable precursor.[3][4] The adduct, a white crystalline solid, is formed by the reversible nucleophilic addition of bisulfite to the aldehyde group of IAL.[5][6] While this crystalline form is reported to be stable for extended periods under appropriate storage conditions, its stability in solution is subject to various factors that can influence the equilibrium and lead to degradation.[7][8]

This guide will delve into the critical aspects of the adduct's stability, providing a scientific rationale for experimental design and data interpretation.

Chemical Principles of Adduct Stability and Degradation

The stability of the indole-3-acetaldehyde sodium bisulfite adduct is primarily governed by the reversible nature of its formation.[6][9] The equilibrium between the adduct and its constituent molecules, indole-3-acetaldehyde and sodium bisulfite, is influenced by several key factors:

-

pH: The pH of the solution is a critical determinant of adduct stability. In alkaline conditions, the equilibrium shifts towards the dissociation of the adduct, regenerating the free aldehyde.[4] Conversely, acidic conditions can also promote degradation, although the mechanisms may differ.

-

Temperature: Elevated temperatures can provide the energy required to overcome the activation barrier for the reverse reaction, leading to the dissociation of the adduct.

-

Oxidation: The indole moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of oxidizing agents or exposure to atmospheric oxygen can compromise the integrity of the adduct.

-

Light: Photodegradation is a potential concern for many organic molecules, including indolic compounds. Exposure to light, particularly UV radiation, may induce degradation of the indole ring or the side chain.

Understanding these principles is fundamental to designing robust stability studies and establishing appropriate handling and storage procedures.

Experimental Assessment of Adduct Stability: A Practical Approach

In the absence of extensive published stability data for the indole-3-acetaldehyde sodium bisulfite adduct, a systematic experimental approach is necessary to characterize its stability profile. This section outlines a comprehensive strategy encompassing forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the adduct under more severe conditions than it would typically encounter during storage or use.[9][10] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and establishing the specificity of the analytical method.[11] A target degradation of 5-20% is generally considered optimal for these studies.[12][13]

The following flowchart illustrates a typical forced degradation workflow:

Caption: Workflow for forced degradation studies of the indole-3-acetaldehyde sodium bisulfite adduct.

A. Acid Hydrolysis:

-

Prepare a solution of the adduct in 0.1 M hydrochloric acid.

-

Divide the solution into two sets: one stored at room temperature and the other at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an appropriate base (e.g., 0.1 M NaOH) before analysis.

-

Analyze the samples by HPLC.

B. Base Hydrolysis:

-

Prepare a solution of the adduct in 0.1 M sodium hydroxide.

-

Store the solution at room temperature.

-

Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), as degradation is expected to be rapid.

-

Neutralize the aliquots with an appropriate acid (e.g., 0.1 M HCl) before analysis.

-

Analyze the samples by HPLC.

C. Oxidative Degradation:

-

Prepare a solution of the adduct in a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by HPLC.

D. Thermal Degradation:

-

For solution stability, prepare a solution of the adduct in a neutral solvent (e.g., water or methanol) and store it at an elevated temperature (e.g., 60°C).

-

For solid-state stability, store the solid adduct at an elevated temperature (e.g., 60°C).

-

Withdraw samples at specified time intervals and prepare for HPLC analysis.

E. Photostability:

-

Expose the solid adduct and a solution of the adduct to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the samples by HPLC and compare them to a control sample stored in the dark.

Development and Validation of a Stability-Indicating HPLC Method